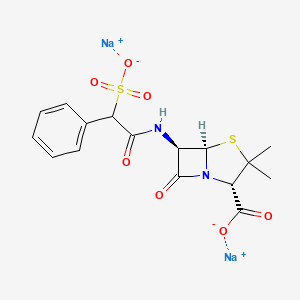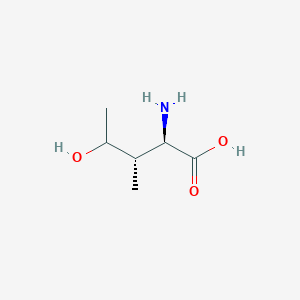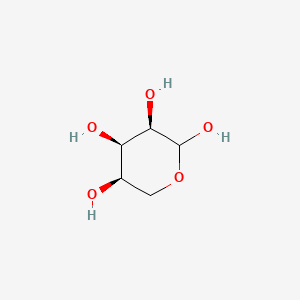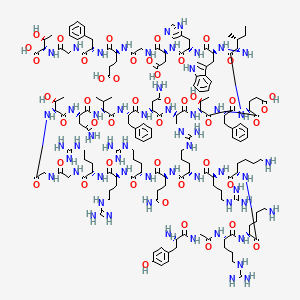
Sulbenicillin (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulbenicillin (disodium) is a semi-synthetic penicillin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, and anaerobic Bacteroides, as well as gram-positive bacteria sensitive to Penicillin G . Sulbenicillin is often used in combination with other antibiotics, such as dibekacin, to enhance its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulbenicillin (disodium) involves several key steps:
Acylation Reaction: The process begins with the acylation of 6-aminopenicillanic acid (6-APA) with a suitable acylating agent, such as sulfophenylacetic acid.
Formation of Intermediate Compounds: The acylation reaction produces intermediate compounds, which are then further reacted with chlorosulfonic acid to generate the desired sulfonated product.
Final Conversion: The final step involves the conversion of the sulfonated intermediate into Sulbenicillin (disodium) through neutralization with sodium hydroxide.
Industrial Production Methods: Industrial production of Sulbenicillin (disodium) follows a similar synthetic route but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Sulbenicillin (disodium).
化学反応の分析
Types of Reactions: Sulbenicillin (disodium) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Penicilloic Acid Derivatives: Formed from hydrolysis of the beta-lactam ring.
Sulfoxide or Sulfone Derivatives: Resulting from oxidation reactions.
Substituted Sulbenicillin Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
Sulbenicillin (disodium) has a wide range of scientific research applications:
作用機序
Sulbenicillin (disodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) located on the bacterial cell membrane . By binding to these proteins, Sulbenicillin disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall integrity . This leads to cell lysis and ultimately bacterial cell death .
類似化合物との比較
Ampicillin: Another semi-synthetic penicillin with a similar mechanism of action but a different spectrum of activity.
Carbenicillin: A penicillin derivative with enhanced activity against Pseudomonas aeruginosa but less effective against gram-positive bacteria.
Ticarcillin: Similar to Carbenicillin, with a broader spectrum of activity against gram-negative bacteria.
Uniqueness of Sulbenicillin: Sulbenicillin (disodium) is unique due to its enhanced activity against both gram-negative and gram-positive bacteria, making it a versatile antibiotic for various infections . Its combination use with other antibiotics, such as dibekacin, further enhances its efficacy and reduces the likelihood of bacterial resistance .
特性
分子式 |
C16H16N2Na2O7S2 |
|---|---|
分子量 |
458.4 g/mol |
IUPAC名 |
disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/t9-,10?,11+,14-;;/m1../s1 |
InChIキー |
FWRNIJIOFYDBES-HCIBPFAFSA-L |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789899.png)
![[(1R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789901.png)
![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)
![[(1S,2R,4R,5R,8R,10S,11S,12R,14R,15R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B10789910.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789913.png)
![[(1'R,2R,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B10789923.png)


![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789948.png)
![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)


![[(5S)-3,4,5-trihydroxy-6-[[(4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(3R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789982.png)
![[(1R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789985.png)
